molecular formula C21H18F3N3O2 B2708328 1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941962-63-6

1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2708328
CAS RN: 941962-63-6
M. Wt: 401.389
InChI Key: SBAIZVGGFBFJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Condensation and Isomer Formation

The synthesis of oxadiazole derivatives involves condensation of specific phenyl compounds with aromatic aldehydes and acetone, leading to hydrazones that can form isomers due to amide and azomethine structural units. This process results in compounds with potential for detailed structural examination through various analytical methods, including NMR techniques and molecular modeling (V. Mickevičius et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

The manipulation of singlet emission energy in certain fluorophore compounds containing oxadiazole leads to thermally activated delayed fluorescence, which is beneficial for the development of high-efficiency OLEDs. Altering the electronegative atom positions within the molecule can significantly affect emission properties, demonstrating the compound's utility in electronic applications (Matthew W. Cooper et al., 2018).

Applications in Polymer Science

Thermally Stable Polymers

The structural features of oxadiazole-based compounds are integrated into the synthesis of thermally stable polymers, which exhibit high solubility in polar and aprotic solvents. These materials have applications in removing heavy metals from solutions and are characterized by their thermal behavior through thermogravimetric analysis and differential scanning calorimetry (Y. Mansoori et al., 2012).

Anticancer and Apoptosis Induction

Apoptosis Induction in Cancer Cell Lines

Certain derivatives of oxadiazole have been identified as novel apoptosis inducers with potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with the ability to arrest cells in specific phases and induce apoptosis. The structure-activity relationship (SAR) studies have further refined their effectiveness, highlighting the compound's therapeutic potential (Han-Zhong Zhang et al., 2005).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c1-12-7-13(2)9-17(8-12)27-11-15(10-18(27)28)20-25-19(26-29-20)14-3-5-16(6-4-14)21(22,23)24/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAIZVGGFBFJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one

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